molecular formula C15H12Cl2N2O3 B5823684 N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide

N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5823684
M. Wt: 339.2 g/mol
InChI Key: AXGVWUBSBBWQLM-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide, commonly known as dichlorophen, is a chemical compound that has been extensively studied for its antimicrobial properties. It belongs to the class of organic compounds known as benzylamines and is widely used in the pharmaceutical industry. The compound has been found to be effective against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of dichlorophen involves the disruption of the cell membranes of microorganisms. The compound is believed to interact with the phospholipid bilayer of the cell membrane, causing it to become destabilized. This leads to the leakage of cellular contents and ultimately cell death. In addition to its effects on the cell membrane, dichlorophen has also been shown to interfere with the metabolic pathways of microorganisms, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dichlorophen has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial activity, the compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. This suggests that dichlorophen may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of dichlorophen is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying these microorganisms. Additionally, the compound is relatively easy to synthesize and can be produced on a large scale, making it a cost-effective option for laboratory experiments.
One of the limitations of dichlorophen is its potential toxicity. The compound has been found to be toxic to certain cell types, including human red blood cells. This suggests that caution should be exercised when using dichlorophen in laboratory experiments, particularly those involving human cells.

Future Directions

There are a number of potential future directions for research on dichlorophen. One area of interest is the development of new antimicrobial agents based on the structure of dichlorophen. Researchers may also investigate the potential anti-inflammatory properties of the compound and its derivatives. Additionally, the toxicity of dichlorophen and its effects on human cells may be further studied to better understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of dichlorophen involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide. The synthesis of dichlorophen is a relatively simple process and can be carried out on a large scale, making it a cost-effective option for pharmaceutical companies.

Scientific Research Applications

Dichlorophen has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has been shown to inhibit the growth of these microorganisms by disrupting their cell membranes and interfering with their metabolic pathways. The antimicrobial activity of dichlorophen makes it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVWUBSBBWQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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